molecular formula C12H15BrClNO2 B14611112 (4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride CAS No. 59834-55-8

(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride

Cat. No.: B14611112
CAS No.: 59834-55-8
M. Wt: 320.61 g/mol
InChI Key: CYKKUDKEKGCWOW-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is a chemical compound with the molecular formula C12H15BrClNO It is a derivative of piperidine and is characterized by the presence of a bromophenyl group and a hydroxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with 4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)-(4-piperidyl)methanone hydrochloride
  • (4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone
  • (4-Phenyl)-(4-hydroxypiperidin-4-yl)methanone

Uniqueness

(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is unique due to the presence of both a bromophenyl group and a hydroxypiperidinyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and its potential biological activity further enhance its significance in scientific research .

Properties

CAS No.

59834-55-8

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.61 g/mol

IUPAC Name

(4-bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-9(2-4-10)11(15)12(16)5-7-14-8-6-12;/h1-4,14,16H,5-8H2;1H

InChI Key

CYKKUDKEKGCWOW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)C2=CC=C(C=C2)Br)O.Cl

Origin of Product

United States

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